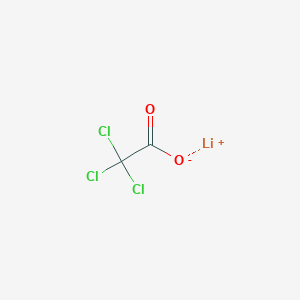
Lithium trichloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium trichloroacetate is a useful research compound. Its molecular formula is C2Cl3LiO2 and its molecular weight is 169.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Lithium compounds, including lithium trichloroacetate, are primarily recognized for their therapeutic effects in treating mood disorders, particularly bipolar disorder. Lithium's efficacy as a mood stabilizer is well-documented; however, LiTCA has been investigated for its potential neuroprotective effects.
Neuroprotective Properties
Recent studies have indicated that lithium salts can mitigate oxidative stress and mitochondrial dysfunction, which are critical factors in neurodegenerative diseases. For instance, a study demonstrated that lithium treatment improved mitochondrial function and reduced markers of oxidative stress in neuronal cells . This suggests that LiTCA could be beneficial in developing treatments for conditions like Alzheimer's disease or Parkinson's disease.
Materials Science
This compound has applications in materials science, particularly in the synthesis of advanced materials such as polymers and nanocomposites.
Polymer Synthesis
LiTCA can act as a catalyst in polymerization reactions, enhancing the formation of specific polymer structures. Its ability to stabilize reactive intermediates makes it a valuable component in producing high-performance polymers .
Nanocomposites
Research has shown that incorporating LiTCA into nanocomposite materials can improve their mechanical and thermal properties. For example, lithium salts have been used to enhance the conductivity of polymer electrolytes in lithium-ion batteries, leading to better performance and efficiency .
Environmental Technology
The recycling of lithium from spent batteries is an area where this compound may play a role. As the demand for lithium-ion batteries increases, efficient recycling methods are essential.
Lithium Recovery Processes
LiTCA can be utilized in extraction processes to recover lithium from battery waste. Its effectiveness in selectively binding lithium ions makes it suitable for use in ion-exchange processes or solvent extraction methods . This application not only aids in resource recovery but also contributes to reducing environmental pollution associated with battery disposal.
Case Studies
属性
CAS 编号 |
19326-49-9 |
|---|---|
分子式 |
C2Cl3LiO2 |
分子量 |
169.3 g/mol |
IUPAC 名称 |
lithium;2,2,2-trichloroacetate |
InChI |
InChI=1S/C2HCl3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
InChI 键 |
HOIXWIJGBXDJIX-UHFFFAOYSA-M |
SMILES |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
手性 SMILES |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
规范 SMILES |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
Key on ui other cas no. |
19326-49-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















